Phenacyl 4-[(3,4-dimethoxybenzoyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenacyl 4-[(3,4-dimethoxybenzoyl)amino]benzoate is a complex organic compound that belongs to the class of benzoic acid derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenacyl 4-[(3,4-dimethoxybenzoyl)amino]benzoate typically involves multi-step organic reactions. The starting materials might include 3,4-dimethoxybenzoic acid, benzoic acid derivatives, and phenylacetic acid derivatives. Common synthetic routes may involve esterification, amidation, and condensation reactions under controlled conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale organic synthesis techniques. These methods may include the use of catalysts, high-pressure reactors, and purification processes such as crystallization and chromatography to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Phenacyl 4-[(3,4-dimethoxybenzoyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a chemical reagent.
Mechanism of Action
The mechanism of action of Phenacyl 4-[(3,4-dimethoxybenzoyl)amino]benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound may exert its effects through pathways such as inhibition of enzyme activity, modulation of receptor function, or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(3,4-Dimethoxy-benzoylamino)-benzoic acid methyl ester
- 4-(3,4-Dimethoxy-benzoylamino)-benzoic acid ethyl ester
- 4-(3,4-Dimethoxy-benzoylamino)-benzoic acid propyl ester
Uniqueness
Phenacyl 4-[(3,4-dimethoxybenzoyl)amino]benzoate is unique due to its specific structural features, such as the presence of both dimethoxybenzoylamino and phenyl-ethyl ester groups. These structural elements may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C24H21NO6 |
---|---|
Molecular Weight |
419.4 g/mol |
IUPAC Name |
phenacyl 4-[(3,4-dimethoxybenzoyl)amino]benzoate |
InChI |
InChI=1S/C24H21NO6/c1-29-21-13-10-18(14-22(21)30-2)23(27)25-19-11-8-17(9-12-19)24(28)31-15-20(26)16-6-4-3-5-7-16/h3-14H,15H2,1-2H3,(H,25,27) |
InChI Key |
KXYZTYJZLLLSIE-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)OCC(=O)C3=CC=CC=C3)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)OCC(=O)C3=CC=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.